molecular formula C13H11FN4S B1438840 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1170293-94-3

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1438840
CAS No.: 1170293-94-3
M. Wt: 274.32 g/mol
InChI Key: OPLHUUBQKXILFQ-UHFFFAOYSA-N
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Description

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that incorporates a thiazole ring, a pyrazole ring, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method includes the reaction of 4-fluorophenacyl bromide with thiourea to form the thiazole ring, which is then coupled with a pyrazole derivative under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as amines or ethers .

Scientific Research Applications

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4S/c1-8-6-12(15)18(17-8)13-16-11(7-19-13)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLHUUBQKXILFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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